molecular formula C23H24O12 B1233695 Tricin 7-glucoside CAS No. 32769-01-0

Tricin 7-glucoside

Cat. No.: B1233695
CAS No.: 32769-01-0
M. Wt: 492.4 g/mol
InChI Key: JGXFMIJHKASCIZ-LDBVRRDLSA-N
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Mechanism of Action

Tricin 7-glucoside, also known as tricin 7-O-beta-D-glucoside, is a glycosyloxyflavone . It is a derivative of tricin, a flavonoid that occurs in monocotyledonous plants . This compound has been studied for its broad pharmacological spectrum, including anti-inflammatory and antioxidant activities .

Target of Action

Studies on tricin, the aglycone of this compound, suggest that it may target the opioid system to promote its antinociceptive activity .

Mode of Action

It is likely that tricin, the aglycone of this compound, activates the opioid system to promote its antinociceptive activity . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

The biosynthesis of this compound involves a combination of phenylpropanoid and polyketide pathways . The sequential action of chalcone synthase and chalcone isomerase yields naringenin chalcone and the flavanone, naringenin, respectively . CYP93G1 of the CYP450 superfamily in rice then desaturates naringenin into apigenin. After this step, it is proposed that flavonoid 3’5’-hydroxylase (F3’5’H) changes apigenin into tricetin . Upon formation of tricetin, 3’-O-methyltransferase and 5’-O-methyltransferase add methoxy groups to tricetin to form tricin .

Pharmacokinetics

Previous studies reported on the pharmacokinetics properties and bioavailability of tricin , which could provide some insights into the ADME properties of this compound.

Result of Action

Studies on tricin suggest that it has gastroprotective and antinociceptive potential . It was observed that tricin significantly reduced the injured areas of the animals’ stomachs when compared to the control . It is likely that the protective effect of the gastric mucosa is directly related to its antioxidant and anti-inflammatory properties . Tricin also showed promising antinociceptive activity with analgesic effects similar to morphine in both experimental models analyzed .

Action Environment

As a plant metabolite, its production and accumulation may be influenced by various environmental factors such as light, temperature, and stress conditions .

Biochemical Analysis

Biochemical Properties

Tricin 7-O-beta-D-glucoside plays a significant role in biochemical reactions, particularly as a radical scavenger and a plant metabolite . It interacts with various enzymes and proteins, including those involved in antioxidant defense mechanisms. The compound’s radical scavenging activity helps neutralize reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, tricin 7-O-beta-D-glucoside has been shown to interact with enzymes involved in the metabolism of xenobiotic compounds, aiding in their detoxification .

Cellular Effects

Tricin 7-O-beta-D-glucoside exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to enhance the expression of antioxidant genes, thereby boosting the cell’s defense against oxidative stress. Moreover, tricin 7-O-beta-D-glucoside can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

Molecular Mechanism

At the molecular level, tricin 7-O-beta-D-glucoside exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For example, the compound can inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress. Additionally, tricin 7-O-beta-D-glucoside can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tricin 7-O-beta-D-glucoside have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tricin 7-O-beta-D-glucoside remains stable under certain conditions, but its activity may diminish over time due to degradation. Long-term exposure to the compound has been associated with sustained antioxidant effects and protection against oxidative damage .

Dosage Effects in Animal Models

The effects of tricin 7-O-beta-D-glucoside vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At high doses, tricin 7-O-beta-D-glucoside may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .

Metabolic Pathways

Tricin 7-O-beta-D-glucoside is involved in several metabolic pathways, including those related to antioxidant defense and xenobiotic metabolism. The compound interacts with enzymes such as glucosidases and oxidoreductases, which facilitate its metabolism and conversion into active metabolites. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, tricin 7-O-beta-D-glucoside is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in different cellular compartments. The transport and distribution of tricin 7-O-beta-D-glucoside can affect its bioavailability and overall efficacy in exerting its biochemical effects .

Subcellular Localization

The subcellular localization of tricin 7-O-beta-D-glucoside plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, tricin 7-O-beta-D-glucoside may accumulate in the mitochondria, where it can exert its antioxidant effects and protect against mitochondrial dysfunction. The localization of the compound can influence its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricin 7-glucoside can be synthesized through the glycosylation of tricin. This process involves the reaction of tricin with a glucosyl donor under specific conditions to form the glycosidic bond. Common methods include the use of glycosyl halides or glycosyl trichloroacetimidates as glucosyl donors in the presence of a catalyst such as silver triflate .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources rich in tricin, such as wheat straw and rice straw. The extraction process typically includes solvent extraction followed by purification steps like chromatography to isolate the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Tricin 7-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various tricin derivatives, such as tricin 7-O-sinapoyl-glucoside and tricin 4’-O-beta-guaiacylglyceryl ether .

Scientific Research Applications

Tricin 7-glucoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Tricin 7-glucoside can be compared with other similar flavonoid glycosides:

Uniqueness: this compound is unique due to its specific glycosylation at the 7-position and the presence of methoxy groups, which contribute to its distinct biological activities and potential health benefits .

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)13-7-12(26)18-11(25)5-10(6-14(18)34-13)33-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXFMIJHKASCIZ-LDBVRRDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305361
Record name Tricin 7-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32769-01-0
Record name Tricin 7-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32769-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricin-7-beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032769010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricin 7-O-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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